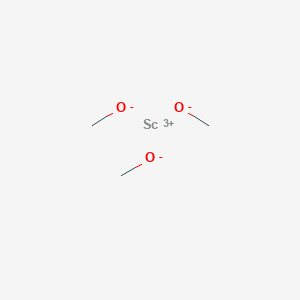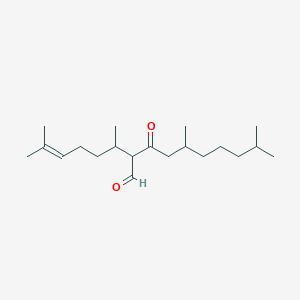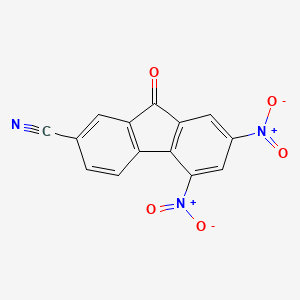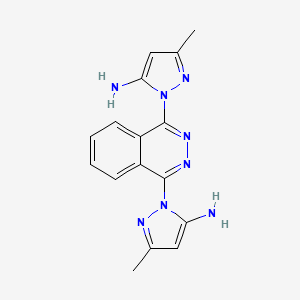
Cyclobutylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylidenehydrazine is an organic compound characterized by a cyclobutane ring attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Cyclobutanone is dissolved in an appropriate solvent such as ethanol.
- Hydrazine hydrate is added to the solution.
- The mixture is heated under reflux conditions for several hours.
- The product is then isolated through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and nitrogen gas.
Reduction: Reduction reactions can convert this compound to cyclobutylamine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Cyclobutanone and nitrogen gas.
Reduction: Cyclobutylamine.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutylidenehydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
Cyclobutylidenehydrazine can be compared with other similar compounds such as cyclopropylidenehydrazine and cyclopentylidenehydrazine. While all these compounds share a similar hydrazine moiety, their ring structures differ, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its four-membered ring, which imparts distinct steric and electronic properties.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropylidenehydrazine
- Cyclopentylidenehydrazine
- Cyclohexylidenehydrazine
Eigenschaften
CAS-Nummer |
90255-41-7 |
|---|---|
Molekularformel |
C4H8N2 |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
cyclobutylidenehydrazine |
InChI |
InChI=1S/C4H8N2/c5-6-4-2-1-3-4/h1-3,5H2 |
InChI-Schlüssel |
GOXYFBXOCNAECF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NN)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)

![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)

![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)

